滴滴涕原药

描述

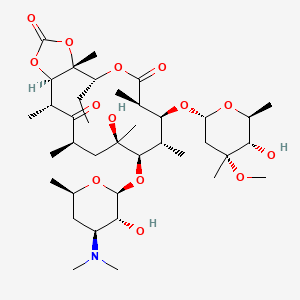

Technical Chlorophenothane is derived from 2,4’-Dichlorodiphenyltrichloroethane (D434205), which is a chlorinated organic pesticide having estrogenic activity.

科学研究应用

吸收模型

滴滴涕及其降解产物已广泛应用于吸收模型 . 这涉及估计滴滴涕及其降解产物在根、马铃薯、叶菜、谷物和水果树模型等作物特异性模型中的吸收水平,这些模型分别针对根、马铃薯、叶子、水果、谷物和水区 . 这种方法帮助研究人员估计污染物的环境相关水平 .

环境持久性

滴滴涕以其在环境中的持久性而闻名 . 它在许多生物体内积累,对环境和人类健康构成威胁 . 这一特性使滴滴涕成为环境科学研究的关注对象 .

降解研究

在环境中滴滴涕降解的研究方面取得了重大进展 . 研究重点是滴滴涕及其代谢产物的降解和生物降解途径,尤其是在土壤中 . 了解这些过程对于管理滴滴涕污染至关重要 .

修复策略

已开发出多种修复策略,用于从土壤中去除滴滴涕 . 这些策略包括添加螯合剂、低分子有机酸、共溶剂洗涤以及使用钠和海藻作为改良剂 . 这些策略旨在加速滴滴涕的降解 .

疾病控制

滴滴涕已被广泛用于控制疟疾等蚊媒疾病 . 尽管滴滴涕对环境和健康有影响,但它仍然作为一种宝贵的抗病工具在世界各地使用 .

生物修复

已开发出生物修复技术,用于从土壤中去除滴滴涕 . 这涉及使用活生物体,通常是微生物,将污染物降解为毒性较低的物质 . 生物修复被认为是一种经济高效且环保的处理滴滴涕污染土壤的方法 .

作用机制

Target of Action

DDT-Technical, commonly known as DDT (Dichlorodiphenyltrichloroethane), primarily targets the voltage-sensitive sodium ion channels in neurons of insects . These channels play a crucial role in the transmission of nerve impulses.

Mode of Action

DDT interacts with its targets by opening the sodium ion channels , causing them to fire spontaneously . This spontaneous firing leads to spasms and eventual death of the insect . In DDT-poisoned axons, the action potential rises as quickly as in normal axons, but it decays very slowly, forming a plateau phase .

Biochemical Pathways

DDT affects several biochemical pathways. It is converted into DDE/DDD, DDMU, DDOH, and DDA via dechlorination, hydroxylation, and carboxylation . These transformations are part of the mineralization pathway for DDT biodegradation, leading to its ultimate conversion into carbon dioxide .

Pharmacokinetics

Ddt is known for its persistence in the environment, with a half-life of up to 30 years . It is also known to bioaccumulate in organisms due to its lipophilic nature .

Result of Action

The molecular and cellular effects of DDT’s action include spontaneous firing of neurons leading to spasms and eventual death in insects . In humans and other non-target organisms, exposure to DDT can cause a wide range of acute and chronic effects including carcinogenesis, estrogenic action, and endocrine disruption .

Action Environment

Environmental factors significantly influence DDT’s action, efficacy, and stability. DDT sorbs to sediments and particulate matter in the aquatic environment due to its low water solubility and high affinity for solids, especially solids with a high organic carbon content . Its persistence and bioaccumulation properties make it resistant to degradation, posing challenges for its remediation .

生化分析

Biochemical Properties

DDT-Technical is toxic to animals and humans. Its main characteristics are its persistence, lipophilicity, and bioaccumulative potential . DDT-Technical and its metabolites are normally determined in organisms, sediments, or soil by gas chromatography combined with either electron capture detection or, preferably, mass spectrometry .

Cellular Effects

The cellular effects of DDT-Technical are not fully understood. It is known that DDT-Technical can interact with various types of cells and cellular processes. It can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of DDT-Technical is complex and involves several biochemical reactions. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of DDT-Technical can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of DDT-Technical can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

DDT-Technical is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

DDT-Technical is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It is known that DDT-Technical can be directed to specific compartments or organelles .

属性

IUPAC Name |

1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10;15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h2*1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZIFSYVXSKXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18Cl10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001046 | |

| Record name | 1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene--1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8017-34-3 | |

| Record name | DDT technical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008017343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene--1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is DDT Technical and how does it differ from other forms of DDT?

A1: DDT Technical is a mixture of different isomers of the organochlorine insecticide, dichlorodiphenyltrichloroethane. It primarily consists of p,p'-DDT (approximately 85%), with smaller amounts of o,p'-DDT and o,o'-DDT isomers. [] This mixture arises from the synthesis process and distinguishes it from formulations intended for specific applications, which may have varying compositions and additional ingredients.

Q2: How does DDT exert its insecticidal effects and what are the downstream consequences?

A2: DDT acts on the nervous system of insects. [] It interferes with the sodium channels in neurons, preventing them from closing properly. [] This disruption leads to repeated nerve impulses, causing hyperexcitation, paralysis, and ultimately death of the insect. []

Q3: What is known about the environmental fate and persistence of DDT?

A3: DDT is highly persistent in the environment and can accumulate in the food chain. [, ] Its breakdown is slow, resulting in the formation of metabolites like DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene). [, ] DDE is of particular concern due to its ability to cause eggshell thinning in sensitive bird species, impacting their reproductive success. []

Q4: Are there analytical methods available to determine the presence and concentration of DDT in various matrices?

A4: Yes, gas chromatography (GC) is commonly employed for the detection and quantification of DDT and its metabolites. [, ] A collaborative study established a GC method using flame ionization detection to determine p,p'-DDT in technical products and formulations. [] This method, involving an OV-210 column and 2,2'-Dinitrobiphenyl as an internal standard, demonstrated good reproducibility and was adopted by AOAC as a CIPAC-AOAC method. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3'-[Amino(imino)methyl]biphenyl-4-YL}-1H-benzimidazole-5-carboximidamide](/img/structure/B1669852.png)

![2-(5-{4-[amino(Imino)methyl]phenyl}-2-Furyl)-1h-Benzimidazole-5-Carboximidamide](/img/structure/B1669853.png)

![N'-[4-[5-[4-[[Amino(pyridin-2-yl)methylidene]amino]-2-propan-2-yloxyphenyl]furan-2-yl]-3-propan-2-yloxyphenyl]pyridine-2-carboximidamide](/img/structure/B1669854.png)